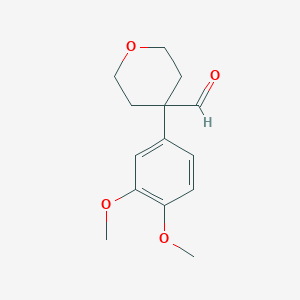
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is an organic compound characterized by a tetrahydropyran ring substituted with a 3,4-dimethoxyphenyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and tetrahydropyran.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as boron trifluoride etherate.
Procedure: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with tetrahydropyran, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.
化学反应分析
Types of Reactions
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s overall bioactivity by affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler analog without the phenyl and methoxy groups.
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid: An oxidized form of the compound.
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-methanol: A reduced form of the compound.
Uniqueness
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is unique due to the presence of both the tetrahydropyran ring and the 3,4-dimethoxyphenyl group, which confer distinct chemical and biological properties
属性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C14H18O4/c1-16-12-4-3-11(9-13(12)17-2)14(10-15)5-7-18-8-6-14/h3-4,9-10H,5-8H2,1-2H3 |
InChI 键 |
MQOYMFCBJJQJIG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


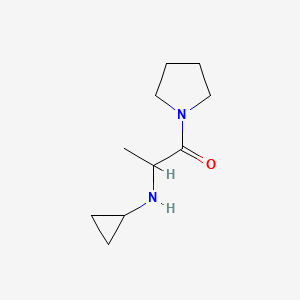



![6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15058827.png)
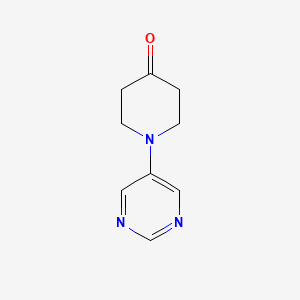

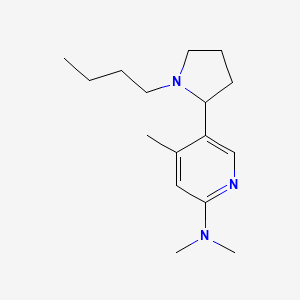
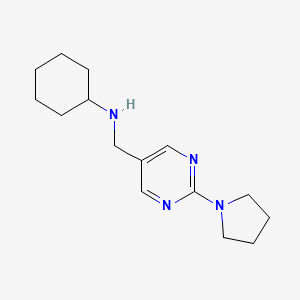
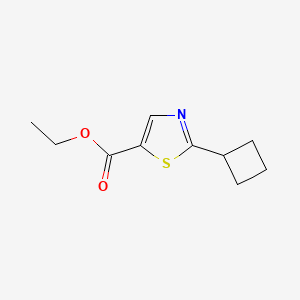
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)

![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)

